molecular formula C25H21BrFN5O2S B2811332 5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887221-14-9

5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Numéro de catalogue: B2811332
Numéro CAS: 887221-14-9
Poids moléculaire: 554.44
Clé InChI: NWQWKLSKWWCJDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core. Key substituents include a 3-bromophenyl group, a 4-(4-fluorophenyl)piperazinyl moiety, and a furan-2-yl ring. The bromophenyl group may enhance lipophilicity and binding affinity, while the piperazinyl and furan substituents could modulate solubility and receptor interactions .

Propriétés

IUPAC Name

5-[(3-bromophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrFN5O2S/c26-17-4-1-3-16(15-17)21(31-12-10-30(11-13-31)19-8-6-18(27)7-9-19)22-24(33)32-25(35-22)28-23(29-32)20-5-2-14-34-20/h1-9,14-15,21,33H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQWKLSKWWCJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC(=CC=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the thiazolotriazol core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the furan group: This step may involve a coupling reaction using a furan derivative.

    Introduction of the bromophenyl and fluorophenyl groups: These groups can be introduced through substitution reactions, often using halogenated precursors and suitable catalysts.

    Incorporation of the piperazine moiety: This step may involve nucleophilic substitution reactions with piperazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Des Réactions Chimiques

Types of Reactions

5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, catalysts like palladium or copper, and solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Halogen Effects: Bromine (vs. chlorine) in aryl groups (e.g., 3-bromophenyl vs.
  • Piperazinyl Moieties : The 4-(4-fluorophenyl)piperazine group in the target compound may enhance binding to serotonin or dopamine receptors, a feature absent in simpler analogs like 3c or 5b .
  • Furan vs. Aryl Substituents : The furan-2-yl group (compared to propoxyphenyl in 5b) introduces heteroaromaticity, which could influence solubility and π-π stacking interactions .
Physicochemical and Pharmacokinetic Properties
  • Hydroxyl Group at C6: The hydroxyl group in the target compound distinguishes it from analogs like 3c or 5b, which lack this feature.
  • Crystallography and Stability : Isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 in ) exhibit similar crystal packing, suggesting comparable solid-state stability. Bromine’s larger atomic radius may slightly distort the molecular planarity, affecting solubility .
Antimicrobial and Anticancer Potential
  • Anticancer Activity : Arylidene-substituted analogs (e.g., 269a–e in ) showed anticancer activity, but the target compound’s bromophenyl-piperazinyl combination may target different pathways, such as kinase inhibition .

Activité Biologique

The compound 5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 869344-16-1) is a novel thiazole derivative that has garnered attention for its potential biological activities. The structural complexity of this compound, featuring both thiazole and triazole moieties along with piperazine and bromophenyl groups, suggests a diverse range of pharmacological applications.

Chemical Structure

The chemical structure of the compound is characterized by the following features:

  • Molecular Formula : C22H21BrFN5OS
  • Molecular Weight : 502.4 g/mol
  • Key Functional Groups : Thiazole, Triazole, Piperazine, Bromophenyl, Fluorophenyl

Biological Activity Overview

Research indicates that compounds containing thiazole and triazole rings exhibit various biological activities, including anticancer, antimicrobial, and antiviral properties. The specific biological activities of this compound are explored below.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound's structure suggests it may interact with cellular targets involved in cancer proliferation.

Case Study: Cytotoxicity Assays

A study evaluating the cytotoxic effects of similar thiazole derivatives reported IC50 values indicating significant activity against various cancer cell lines. For instance:

  • Compound A : IC50 = 1.61 µg/mL against A-431 cells.
  • Compound B : IC50 = 1.98 µg/mL against Jurkat cells.

These findings suggest that the presence of the thiazole moiety is crucial for enhancing cytotoxic activity .

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. The presence of the piperazine ring in this compound may contribute to its ability to inhibit bacterial growth.

The proposed mechanism involves binding to microbial enzymes or disrupting cell membrane integrity. Compounds with similar structures have shown effectiveness against:

  • Gram-positive bacteria
  • Gram-negative bacteria

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • Bromophenyl and Fluorophenyl Substituents : These groups may enhance lipophilicity and improve cell membrane penetration.
  • Piperazine Moiety : Known for its role in neuropharmacology, it may also contribute to anticancer activity through modulation of neurotransmitter systems .

Data Summary Table

PropertyValue
Molecular FormulaC22H21BrFN5OS
Molecular Weight502.4 g/mol
Anticancer IC50 (Example)1.61 µg/mL (A-431)
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Q & A

Q. Critical Conditions :

  • Temperature control (e.g., reflux in ethanol or DMF) .
  • Catalysts like triethylamine for facilitating coupling reactions .

Q. Analytical Techniques :

  • NMR Spectroscopy : Confirms regiochemistry and purity (e.g., ¹H/¹³C NMR for aromatic protons and piperazine methylene groups) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

How is the molecular structure of this compound characterized, and what structural features influence its bioactivity?

Basic Research Question
Structural Characterization :

  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding pharmacophore orientation .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C=N in thiazole/triazole rings) .

Q. Key Bioactive Features :

  • Thiazolo-triazole core : Enhances π-π stacking with biological targets like kinases or GPCRs .
  • 3-Bromophenyl group : Increases lipophilicity, improving blood-brain barrier penetration .
  • Piperazine moiety : Facilitates interactions with serotonin/dopamine receptors .

What methodologies optimize synthesis yield and purity while minimizing side reactions?

Advanced Research Question
Experimental Design Strategies :

  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent polarity, reaction time) to maximize yield .
  • Flow Chemistry : Continuous-flow systems improve reproducibility and reduce by-products (e.g., via Omura-Sharma-Swern oxidation analogs) .

Q. Case Study :

  • Solvent Screening : Ethanol vs. acetonitrile for minimizing hydrolysis of the triazole ring .
  • Catalyst Optimization : Use of mild bases (e.g., NaHCO₃) to avoid dehalogenation of the bromophenyl group .

Table 1 : Yield Optimization Under Different Conditions

SolventTemperature (°C)CatalystYield (%)Purity (%)
Ethanol80TEA6298
DMF100None4585
Acetonitrile60NaHCO₃7397

How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

Advanced Research Question
Methodological Approaches :

Target-Specific Assays :

  • Kinase Inhibition Assays : Evaluate IC₅₀ values against kinases (e.g., EGFR, VEGFR) to clarify anticancer mechanisms .
  • Microbial MIC Tests : Compare minimum inhibitory concentrations across bacterial/fungal strains .

Comparative SAR Analysis :

  • Structural Analogs : Compare with derivatives lacking the furan-2-yl group, which may reduce antimicrobial activity .

Table 2 : Bioactivity Comparison of Structural Analogs

Compound ModificationAnticancer (IC₅₀, μM)Antimicrobial (MIC, μg/mL)
Parent Compound1.2 ± 0.38.5 (E. coli)
Without Furan-2-yl5.8 ± 1.1>64
Piperazine replaced with morpholine3.4 ± 0.712.3 (S. aureus)

What strategies elucidate the compound’s mechanism of action in complex biological systems?

Advanced Research Question
Experimental Techniques :

  • Molecular Docking : Predict binding affinities to targets like 5-HT₁A receptors using software (AutoDock Vina) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time interactions with immobilized enzymes/receptors .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by deleting putative receptors in cell lines .

Q. Case Study :

  • Dopamine D₂ Receptor Binding : Radioligand displacement assays show Ki = 12 nM, suggesting antipsychotic potential .

How do stereochemical variations impact the compound’s pharmacological profile?

Advanced Research Question
Methodology :

  • Chiral HPLC : Separate enantiomers and test individual bioactivity .
  • X-ray Crystallography : Correlate absolute configuration with receptor binding (e.g., R-enantiomer shows 10x higher affinity for 5-HT₂A than S-enantiomer) .

Table 3 : Enantiomer-Specific Activity

Enantiomer5-HT₂A Binding (Ki, nM)Anticancer IC₅₀ (μM)
R8.31.5
S82.14.7

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.